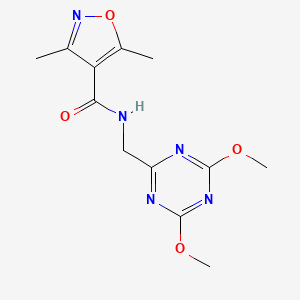
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It can be used as a condensing agent for the transformations such as condensation of carboxylic acids and amines to the corresponding amides in tetrahydrofuran .
Synthesis Analysis
DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). It was first reported in 1999 .Molecular Structure Analysis
The empirical formula of this compound is C10H17ClN4O3 and its molecular weight is 276.72 .Chemical Reactions Analysis
DMTMM has been shown to be preferable to other coupling agents in several cases, such as for sterically hindered amines . It can also be used to make esters from the corresponding alcohol and carboxylic acid .Physical And Chemical Properties Analysis
This compound is a powder form and has an assay of ≥97.0% (calc. on dry substance, AT). It has ≤17 wt. % water impurities and is suitable for peptide synthesis. It should be stored at −20°C .Wissenschaftliche Forschungsanwendungen
Efficient Condensing Agents in Organic Synthesis
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a compound synthesized by coupling 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine. It serves as an effective condensing agent for the formation of amides and esters from carboxylic acids and amines or alcohols, respectively. The process is advantageous due to its efficiency in good yields, practicality under atmospheric conditions, and the ease of by-product removal. This methodology offers a useful tool in the synthesis of various organic compounds, including potential pharmaceuticals (Kunishima et al., 1999).
Antimicrobial and Antitubercular Activities
N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives have been synthesized and evaluated for their antimicrobial activities. Among these derivatives, specific compounds showed potent activities against both tubercular strains and various bacteria, surpassing the efficacy of standard drugs like Pyrazinamide and Streptomycin. These findings highlight the potential of triazine derivatives in developing new antimicrobial agents with applications in combating resistant strains of bacteria and tuberculosis (Bodige et al., 2020).
Bioconjugation and Polymer Synthesis
The compound has also been explored in the context of bioconjugation, particularly in the synthesis of hyaluronan derivatives for biomedical applications. The use of DMTMM for amine ligation to hyaluronan demonstrated superior efficiency compared to traditional EDC/NHS chemistry, suggesting its potential as a valuable tool in the preparation of hyaluronan-based biomaterials for medical and pharmaceutical applications. This approach is notable for its effectiveness without the need for strict pH control, simplifying the synthesis process and potentially broadening the scope of hyaluronan conjugates (D’Este et al., 2014).
Synthesis of Clickable Monomers from Biomass
In a novel application, 4-O-methylglucuronic acid containing xylo-oligosaccharides from hardwood was transformed into clickable monomers capable of forming unique polytriazoles. The process utilized DMTMM as a coupling reagent, highlighting its utility in the development of new materials from renewable resources. This chemo-enzymatic pathway enables the synthesis of biodegradable polymers with potential applications in various industries, including packaging, agriculture, and medicine (MacCormick et al., 2018).
Wirkmechanismus
Target of Action
The primary target of the compound N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is carboxylic acids and amines . This compound acts as a condensing agent, facilitating the formation of amides from carboxylic acids and amines .
Mode of Action
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide interacts with its targets by first reacting with the carboxylic acid to form an active ester . This ester is highly reactive and can undergo a nucleophilic attack by an amine, leading to the formation of the corresponding amide .
Biochemical Pathways
The biochemical pathway affected by N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is the amide formation pathway . The downstream effects include the synthesis of peptides, as amide bonds are fundamental to the structure of proteins .
Pharmacokinetics
It is known that the by-product of the reaction with this compound is highly water-soluble , which may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The molecular effect of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide’s action is the formation of amide bonds . On a cellular level, this can lead to the synthesis of proteins, given that proteins are made up of amino acids linked by amide bonds .
Action Environment
The action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can be influenced by environmental factors such as the presence of water. This compound is known to mediate amidation reactions in both alcohol and aqueous solutions . Therefore, the solvent used can impact the efficacy and stability of this compound .
Eigenschaften
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4/c1-6-9(7(2)21-17-6)10(18)13-5-8-14-11(19-3)16-12(15-8)20-4/h5H2,1-4H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMIYUFSYSPMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

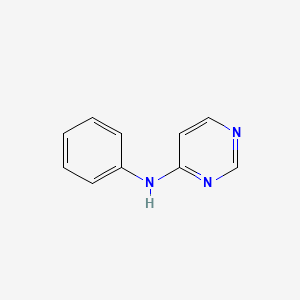
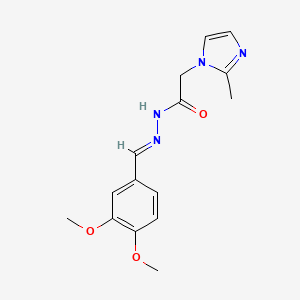
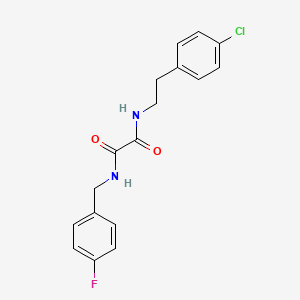


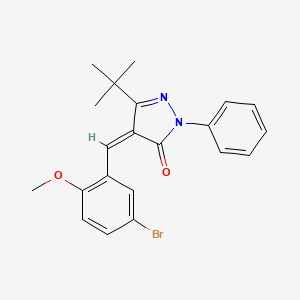
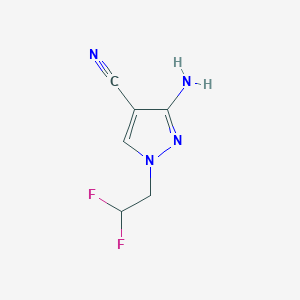
![N1-(benzo[d]thiazol-2-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2584496.png)
![3-[[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2584498.png)
![2-(2,4-dichlorophenoxy)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2584500.png)
![4-(2-{[(2-fluoroanilino)carbothioyl]amino}ethyl)-N-(2-fluorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2584502.png)
![4-ethyl-3-{[(3-nitrophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2584503.png)

![Ethyl 6-methyl-2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2584509.png)